molecular formula C16H19N3O3 B2472583 3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034432-96-5

3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2472583
CAS No.: 2034432-96-5
M. Wt: 301.346
InChI Key: FORITGGPRIPONA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound featuring an azetidine ring and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of o-tolylpropanoic acid with azetidine-3-amine, followed by cyclization with imidazolidine-2,4-dione under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the imidazolidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Azetidine derivatives: Compounds with similar azetidine rings, such as azetidine-2-carboxylic acid.

    Imidazolidine-2,4-dione derivatives: Compounds like phenytoin and ethosuximide, which also contain the imidazolidine-2,4-dione moiety.

Uniqueness

3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is unique due to the combination of the azetidine ring and the imidazolidine-2,4-dione moiety, which imparts distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential therapeutic applications that are not observed in simpler analogs.

Properties

IUPAC Name

3-[1-[3-(2-methylphenyl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-11-4-2-3-5-12(11)6-7-14(20)18-9-13(10-18)19-15(21)8-17-16(19)22/h2-5,13H,6-10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORITGGPRIPONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N2CC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.